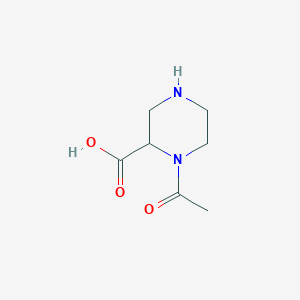

1-Acetyl-piperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-4-6(9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNXZGYKTACSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Technical Characterization of 1-Acetyl-piperazine-2-carboxylic Acid

Executive Summary

1-Acetyl-piperazine-2-carboxylic acid is a critical bifunctional heterocyclic scaffold used primarily as a chiral building block in the synthesis of peptidomimetics, HIV protease inhibitors, and neuroactive agents. Its utility stems from its rigid piperazine core, which restricts conformational freedom in peptide backbones, and its orthogonal reactivity (free secondary amine at N4 and carboxylic acid at C2).

This guide provides a definitive technical analysis of its physicochemical properties, focusing on its zwitterionic behavior, hydrophilicity, and the specific analytical challenges imposed by its lack of strong chromophores.

Chemical Identity & Structural Logic

The molecule consists of a six-membered piperazine ring in a chair conformation. The C2-carboxylic acid imposes specific steric constraints, while the N1-acetyl group reduces the basicity of the N1 nitrogen, leaving the N4 nitrogen as the primary basic center.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1353945-09-1 (Free Acid) |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| Chirality | Available as (S)- (derived from L-amino acids) or (R)- enantiomers.[1] |

| SMILES | CC(=O)N1CCNC(C1)C(=O)O |

Structural Diagram: Ionization States

The following diagram illustrates the pH-dependent speciation of the molecule, which is critical for method development.

Physicochemical Properties[2][3][4][5][6][7]

Dissociation Constants (pKa)

Unlike unsubstituted piperazine (pKa₁ ~5.3, pKa₂ ~9.7), the N1-acetylation eliminates the basicity of the N1 nitrogen. The inductive effect of the N1-acetyl group and the C2-carboxyl group shifts the pKa of the remaining N4 amine.

-

pKa₁ (Acidic): 2.8 – 3.2 (Carboxylic acid). The proximity of the protonated N4 ammonium slightly increases acidity compared to acetic acid.

-

pKa₂ (Basic): 8.2 – 8.6 (N4 Secondary Amine). This is lower than typical secondary amines (~10-11) due to the electron-withdrawing effect of the amide and carboxyl groups.

Lipophilicity (LogP/LogD)

This compound is highly polar and hydrophilic.

-

LogP (Octanol/Water): -1.5 to -2.0 (Predicted).

-

LogD (pH 7.4): Typically <-2.5 . At physiological pH, the molecule exists predominantly as a zwitterion, making it immiscible in organic solvents like dichloromethane or ethyl acetate unless the pH is adjusted to suppress ionization.

Solubility Profile

-

Water: Highly soluble (>100 mg/mL).

-

Methanol/Ethanol: Moderately soluble.

-

DCM/Hexane: Insoluble.

-

Hygroscopicity: The solid free acid is hygroscopic . It must be stored in a desiccator. The hydrochloride salt (CAS 2751610-47-4) is often preferred for handling due to better crystallinity.

Analytical Methodologies

Characterizing this compound is challenging because it lacks a strong UV chromophore (only end-absorption from the amide/carboxyl at <210 nm) and is highly polar, leading to poor retention on standard C18 columns.

HPLC Method: HILIC Mode (Recommended)

Standard Reverse Phase (RP) results in elution at the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analyte.

Protocol:

-

Column: Zwitterionic HILIC column (e.g., ZIC-HILIC or Amide-HILIC), 3.5 µm, 150 x 4.6 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: Isocratic 80% B or Gradient 90% B → 60% B over 15 mins.

-

Detection: UV at 205 nm or 210 nm .

-

Note: For trace impurity analysis, Refractive Index (RI) or Charged Aerosol Detection (CAD) is superior to UV due to low extinction coefficients.

-

Alternative: Derivatization for UV/Fluorescence

To enhance sensitivity (e.g., for pharmacokinetic studies), derivatize the N4 secondary amine.

-

Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride.

-

Reaction: React in borate buffer (pH 9.0) for 30 mins at 50°C.

-

Advantage: shifts detection to >250 nm (UV) or allows fluorescence detection, improving LOD by 100-fold.

Experimental Workflow: pKa Determination

Do not rely on software predictions for critical formulation work. Use Potentiometric Titration.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities.

Common Route: Selective mono-acetylation of Piperazine-2-carboxylic acid. Impurity A (Over-acetylation): 1,4-Diacetyl-piperazine-2-carboxylic acid.

- Detection: Elutes later in RP-HPLC; distinct NMR singlet for second acetyl group. Impurity B (Starting Material): Piperazine-2-carboxylic acid.[1][2][3][4][5]

- Detection: Elutes earlier in HILIC; Ninhydrin positive (primary/secondary amine test).

References

-

Chemical Identity & CAS: BLD Pharm. (2025). 1-Acetylpiperazine-2-carboxylic acid Product Data. Retrieved from

-

General Piperazine pKa Data: Henni, A., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data. Retrieved from

-

Synthesis of Piperazine Carboxylic Acids: Hanessian, S., & Sharma, R. (2000).[8] The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. Heterocycles. Retrieved from

-

Analytical Methods (Derivatization): Navaneeswari, R., & Reddy, K. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from

-

Computed Properties: National Center for Biotechnology Information. (2025).[9][6][5][7] PubChem Compound Summary for CID 2723758, Piperazine-2-carboxylic acid. Retrieved from

Sources

- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. b.aun.edu.eg [b.aun.edu.eg]

- 3. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uregina.ca [uregina.ca]

- 7. uregina.ca [uregina.ca]

- 8. The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline [chooser.crossref.org]

- 9. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 1-Acetyl-piperazine-2-carboxylic acid

Topic: Molecular Weight and Formula of 1-Acetyl-piperazine-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[]

Structural Dynamics, Synthesis Logic, and Application in Peptidomimetics[1]

Core Directive & Executive Summary

This guide provides a rigorous technical analysis of This compound (CAS 1353945-09-1), a critical heterocyclic building block in medicinal chemistry.[] Unlike simple piperazine derivatives, the presence of a carboxylic acid at the C2 position introduces chirality and specific steric constraints, making this molecule invaluable for designing conformationally restricted peptidomimetics.[]

This document moves beyond basic property listing to explore the causality of its synthesis , the validation of its structure , and its strategic utility in drug discovery pipelines.

Physicochemical Profile

Molecular Identity

The precise molecular data below serves as the foundational reference for stoichiometric calculations and analytical validation.

| Property | Value | Notes |

| IUPAC Name | 1-Acetylpiperazine-2-carboxylic acid | |

| CAS Number | 1353945-09-1 | Primary identifier for the free acid.[] |

| Molecular Formula | C₇H₁₂N₂O₃ | |

| Molecular Weight | 172.18 g/mol | Monoisotopic Mass: 172.0848 Da |

| Chirality | Racemic (unless specified) | The C2 position is a stereocenter. (2S) and (2R) enantiomers exist.[] |

| pKa (Predicted) | Acid: ~3.5 | Amine (N4): ~8.5 |

| Solubility | Water, DMSO, Methanol | Polar nature due to free carboxylic acid and amide.[] |

Structural Analysis

The molecule consists of a six-membered piperazine ring.[]

-

N1 Position: Acetylated (Amide bond).[] This reduces the basicity of N1 significantly, making it non-nucleophilic under physiological conditions.[]

-

C2 Position: Carboxylated.[][2][3][4][5] This introduces steric bulk adjacent to the N1-acetyl group, influencing the ring conformation (often favoring a chair conformation with the carboxyl group equatorial to minimize 1,3-diaxial interactions).[]

-

N4 Position: Secondary amine. This remains basic and nucleophilic, serving as the primary handle for further derivatization (e.g., reductive amination, sulfonylation).[]

Synthetic Architecture & Methodology

The Regioselectivity Challenge

Synthesizing 1-acetyl -piperazine-2-carboxylic acid requires overcoming a regioselectivity challenge. The piperazine-2-carboxylic acid scaffold has two nitrogen atoms:

-

N1 (alpha): Sterically hindered by the C2-COOH group.[]

-

N4 (gamma): Less hindered and generally more nucleophilic.[]

Direct acetylation of the starting material often yields the 4-acetyl isomer or a mixture.[] Therefore, a Protection-Deprotection Strategy is the industry standard for high-purity synthesis.[]

Representative Synthetic Workflow

The following protocol outlines the logic for ensuring the acetyl group is installed specifically at N1.

Step 1: Selective Protection of N4

-

Reagent: Copper(II) complexation or Boc-anhydride (controlled pH).[]

-

Mechanism: Copper(II) chelates the alpha-amino acid moiety (N1 and COOH), leaving N4 exposed for protection (e.g., with Cbz-Cl or Boc2O).[] Alternatively, exploiting the higher nucleophilicity of N4 allows selective Boc protection at low temperatures.[]

-

Intermediate: 4-Boc-piperazine-2-carboxylic acid.[]

Step 2: Acetylation of N1

-

Reagents: Acetic anhydride (

) or Acetyl chloride ( -

Conditions: The N4-protected intermediate is treated with the acetylating agent.[] Since N4 is blocked, reaction occurs at N1.[]

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the activated acylating agent.

Step 3: Deprotection of N4

-

Reagents: Trifluoroacetic acid (TFA) in DCM (if Boc protected) or Hydrogenation (if Cbz protected).[]

-

Product: this compound (as TFA salt or free base after neutralization).[]

Visualization: Synthetic Logic Flow

Caption: Logical workflow for the regioselective synthesis of the 1-acetyl derivative, bypassing the N4-reactivity bias.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a "self-validating system" where specific spectral peaks confirm the structure.[]

Proton NMR (¹H-NMR) Signature

Solvent:

-

Acetyl Group: A sharp singlet (3H) appearing between

2.0 – 2.2 ppm .[] Absence of this peak indicates failed acetylation.[] -

Chiral Proton (H2): A multiplet or doublet of doublets around

4.5 – 5.0 ppm .[] The downfield shift is due to the electron-withdrawing effects of both the carboxyl and the acetyl group.[] -

Ring Protons: A series of multiplets between

2.6 – 4.0 ppm .[] -

Validation Check: Integration ratio of Acetyl-CH3 (3H) to Chiral-CH (1H) must be exactly 3:1 .

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[] -

Target Mass:

- Da[]

- Da[]

-

Fragmentation Pattern: Loss of the acetyl group (M-42) or decarboxylation (M-44) may be observed in MS/MS, confirming the presence of these labile groups.[]

Applications in Drug Discovery[1][8]

Peptidomimetics & Scaffold Design

This compound acts as a constrained amino acid .[] In peptide chains, it mimics the turn-inducing properties of Proline but with distinct solubility and hydrogen-bonding capabilities.[]

-

Beta-Turn Mimetics: The piperazine ring locks the backbone phi/psi angles, stabilizing specific secondary structures essential for receptor binding.[]

-

HIV/HCV Inhibitors: Piperazine-2-carboxylic acid derivatives are frequent pharmacophores in protease inhibitors (e.g., Indinavir analogs) where the ring fills hydrophobic pockets while the carboxylic acid directs electrostatic interactions.[]

Fragment-Based Drug Design (FBDD)

With a molecular weight of 172.18, this molecule is an ideal "fragment" for screening.[]

-

Rule of Three Compliance: MW < 300, H-donors

3, H-acceptors -

Vectorization: The N4 amine provides a vector for growing the fragment into a lead compound without disrupting the binding mode of the acetyl-carboxylic acid motif.[]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Related Scaffold Data). Retrieved from [Link][]

-

Rossen, K., et al. (1993). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-carboxylic acid derivatives.[]Tetrahedron Letters, 34(45), 7229-7232.[] (Foundational chemistry for chiral piperazine synthesis).

Sources

Comprehensive Solubility Profiling and Physicochemical Characterization of 1-Acetyl-piperazine-2-carboxylic acid in Aqueous Media

Executive Summary

In early-stage drug development, the physicochemical characterization of molecular building blocks dictates the trajectory of formulation and pharmacokinetic modeling. 1-Acetyl-piperazine-2-carboxylic acid (CAS 1353945-09-1) represents a highly versatile, conformationally constrained scaffold. The piperazine motif is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized to enhance the solubility and target-binding affinity of central nervous system (CNS) agents and kinase inhibitors[1].

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic thermodynamic equilibrium governed by molecular speciation. This whitepaper provides an in-depth mechanistic analysis of the aqueous solubility of this compound, detailing the causality behind its physicochemical behavior and establishing self-validating experimental workflows for its quantification.

Physicochemical Foundations & Speciation Dynamics

To understand the solubility of this compound, we must analyze the causality of its structural modifications compared to its parent compound, piperazine-2-carboxylic acid.

The unsubstituted parent scaffold possesses three distinct ionizable centers: a carboxylic acid (pK1 ~1.5), an N1 secondary amine (pK2 ~5.41), and an N4 secondary amine (pK3 ~9.53)[2][3]. However, the introduction of an acetyl group at the N1 position fundamentally alters the molecule's electronic landscape.

Mechanistic Causality of Acetylation: Acetylation converts the basic N1 amine into a neutral amide. This eliminates the pKa at 5.41 and reduces the basicity of the adjacent nitrogen. Consequently, this compound behaves as a classical zwitterion in aqueous media, possessing only two ionizable groups:

-

C2-Carboxylic Acid: Predicted pKa ~2.20 (analogous to 1).

-

N4-Amine: Predicted pKa ~9.50.

At physiological pH (7.4), the carboxylic acid is fully deprotonated (

Fig 1. pH-dependent speciation logic of this compound.

Quantitative Physicochemical Data

While empirical solubility values for the exact free base are highly dependent on the crystalline polymorph, predictive models grounded in its structural analogs provide a reliable baseline for formulation scientists. Notably, the commercially available hydrochloride salt variant (4) will exhibit vastly superior initial dissolution kinetics due to the disruption of the zwitterionic crystal lattice energy.

| Property | Value | Method / Source |

| Molecular Weight | 172.18 g/mol | Calculated |

| CAS Number (Free Base) | 1353945-09-1 | Literature Standard |

| CAS Number (HCl Salt) | 2751610-47-4 | Commercial Database[4] |

| pKa1 (C2-COOH) | ~2.20 | Predicted / Analogous[1] |

| pKa2 (N4-Amine) | ~9.50 | Predicted / Analogous[2] |

| Isoelectric Point (pI) | ~5.85 | Calculated |

| LogP | < 0 (Highly Hydrophilic) | Predicted |

| Aqueous Solubility (pH 7.4) | > 50 mg/mL | Estimated via Zwitterionic Model |

Self-Validating Experimental Workflows

To accurately determine the solubility of this compound, kinetic solubility methods (which rely on DMSO stock dilutions) must be strictly avoided. Kinetic methods often induce supersaturation and amorphous precipitation, yielding artificially inflated data. Instead, we employ a self-validating Thermodynamic Shake-Flask Method .

Protocol 1: Thermodynamic Aqueous Solubility Determination

-

Step 1: Solid Dispensing. Add 100 mg of crystalline this compound to 1 mL of aqueous buffer in a sealed glass vial.

-

Step 2: Buffer Selection. Utilize 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to map the speciation curve across physiological compartments.

-

Step 3: Thermal Equilibration. Incubate vials at 37°C on an orbital shaker for 48 hours.

-

Causality: A 48-hour window guarantees the system overcomes the activation energy barrier for dissolution, transitioning from a kinetic state to true thermodynamic equilibrium.

-

-

Step 4: Phase Separation. Isolate the supernatant via ultracentrifugation at 15,000 x g for 15 minutes.

-

Causality: Syringe filtration is explicitly avoided. Highly polar compounds can exhibit non-specific adsorption to nylon or PTFE filter membranes, artificially lowering the quantified concentration.

-

-

Step 5: Self-Validation (pH Verification). Measure the pH of the supernatant post-equilibration.

-

Causality: Dissolving high concentrations of a zwitterionic compound can overwhelm the buffer capacity, shifting the pH toward the molecule's isoelectric point. The final reported solubility must be plotted against this final pH, validating the integrity of the system.

-

Protocol 2: LC-MS/MS Quantification

Because this compound lacks an extended conjugated pi-system, standard UV detection (e.g., at 254 nm) is insensitive and highly susceptible to background matrix interference.

-

Step 1: Chromatographic Separation. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column.

-

Causality: Zwitterions are too polar to be retained by hydrophobic C18 stationary phases. They will elute at the void volume, suffering from severe ion suppression. HILIC provides excellent retention and peak shape for polar amines.

-

-

Step 2: Mass Spectrometry. Operate in ESI+ (Electrospray Ionization) mode, monitoring the

transition at m/z 173.1. -

Step 3: Self-Validation (Internal Standard). Spike samples with a stable isotope-labeled internal standard prior to injection to internally normalize any matrix effects.

Fig 2. Self-validating thermodynamic solubility and quantification workflow.

References

- Title: CAS:2751610-47-4, 1-Acetylpiperazine-2-carboxylic acid hydrochloride Source: Bidepharm URL

- Title: Piperazine-2-carboxylic acid dihydrochloride , 98% , 3022-15-9 Source: CookeChem URL

- Title: Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride Source: LookChem URL

- Title: 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 Source: Benchchem URL

Sources

Physicochemical Profiling: The pKa Landscape of 1-Acetyl-piperazine-2-carboxylic Acid

[1]

Executive Summary

1-Acetyl-piperazine-2-carboxylic acid (CAS: 1353945-09-1) represents a specialized scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD).[1][2] Unlike its parent compound piperazine, which possesses two basic centers, the N-acetylation at position 1 drastically alters the physicochemical profile, rendering the N1 nitrogen non-basic and creating a zwitterionic core at physiological pH.[1]

Understanding the dissociation constants (pKa) of this molecule is critical for optimizing solubility, membrane permeability, and binding affinity.[1] This guide provides a technical analysis of the pKa values, theoretical grounding, and rigorous experimental protocols for their determination.

Part 1: Structural Analysis & Theoretical Basis[1]

To accurately determine the pKa values, one must first deconstruct the molecule into its ionizable functional groups. The structure consists of a piperazine ring with three critical modifications affecting protonation:[3]

-

Position 1 (N-Acetyl): The acetylation forms a tertiary amide .[1] The lone pair on N1 is delocalized into the carbonyl group (

), rendering it effectively non-basic (pKa < 0).[1] It does not participate in protonation equilibria under physiological conditions. -

Position 2 (Carboxylic Acid): This group is expected to be acidic.[4] In piperazine-2-carboxylic acid derivatives, the inductive effect of the adjacent nitrogen (even if amidated) typically lowers the pKa compared to aliphatic acids.[1]

-

Position 4 (Secondary Amine): This is the sole basic center. Its basicity is modulated by the electron-withdrawing effects of the N1-acetyl and C2-carboxyl groups.[1]

Predicted pKa Values & Species Distribution

Based on structural analogs (e.g., 1-acetylpiperazine, pKa ~7.[1]9) and fragment-based prediction models, the expected ionization profile is defined below.

| Functional Group | Type | Estimated pKa | State at pH 7.4 |

| C2-COOH | Acidic | 2.5 ± 0.5 | Deprotonated ( |

| N4-Amine | Basic | 7.9 ± 0.5 | Partially Protonated ( |

| N1-Amide | Neutral | < 0 | Neutral |

Isoelectric Point (pI):

At physiological pH (7.4), the molecule exists in equilibrium between its zwitterionic form (dominant) and its anionic form .

Protonation Equilibrium Diagram

The following diagram illustrates the stepwise dissociation of the fully protonated cation to the anionic species.

Figure 1: Stepwise dissociation pathway of this compound.

Part 2: Experimental Determination Methodologies

While predicted values provide a baseline, drug development requires empirical data.[1] The following protocols are the industry standard for determining pKa values for zwitterionic heterocycles.

Method A: Potentiometric Titration (The Gold Standard)

Potentiometry is the most precise method for compounds with adequate aqueous solubility (> 0.5 mM).

Reagents & Equipment:

-

Titrator: Mettler Toledo T5/T7 or Sirius T3.

-

Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).[1]

Protocol:

-

Preparation: Dissolve 3–5 mg of this compound in 20 mL of degassed 0.15 M KCl solution.

-

Acidification: Lower the pH to ~1.8 using 0.1 M HCl to ensure the molecule is fully protonated (Cationic state).

-

Titration: Titrate with 0.1 M KOH in increments of 0.5–1.0 µL until pH reaches ~11.0.

-

Data Processing: Use the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.

Method B: NMR-pH Titration (Site-Specific Validation)

If the pKa values are close (< 2 units apart) or if solubility is low, Chemical Shift Imaging (CSI) via NMR is superior.[1]

Protocol:

-

Sample: Prepare a 1 mM solution in

(or 90% -

Shift Standards: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.

-

Titration: Adjust pH using dilute

and -

Analysis: Track the chemical shift (

) of the H2 proton (alpha to carboxyl) and H3/H5 protons (adjacent to N4).-

The H2 signal will shift significantly near pKa1.

-

The H3/H5 signals will shift significantly near pKa2.

-

-

Calculation: Fit the chemical shift vs. pH data to the Henderson-Hasselbalch equation:

[1]

Part 3: Implications for Drug Development[1][7]

Solubility Profile

The zwitterionic nature implies minimum solubility at the isoelectric point (pI ≈ 5.2).

-

Formulation Strategy: To maximize solubility for stock solutions, formulate at pH < 2 (cationic) or pH > 9 (anionic).[1] Avoid pH 4–6 for high-concentration stocks.[1]

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

-

pH 7.4: The molecule is zwitterionic (net charge 0, but highly polar).[1] LogD will be low (likely < -1.0), indicating poor passive membrane permeability but high aqueous solubility.[1]

-

Implication: This scaffold requires active transport or prodrug strategies (e.g., esterification of the carboxyl group) to cross cell membranes effectively.[1]

Peptidomimetic Design

The N1-acetyl group mimics a peptide bond.[1] The pKa of the C2-carboxyl (~2.[1]5) is similar to the C-terminus of amino acids, while the N4-amine (~7.[1]9) is slightly less basic than a standard N-terminus (~9.5).[1] This reduced basicity at N4 can be advantageous for reducing hERG channel inhibition liability, which is often associated with high-pKa basic centers.[1]

References

-

University of Regina. pKa Values of Some Piperazines at 298 K. (Experimental data on piperazine derivatives). [Link]

-

PubChem. 1-Acetylpiperazine (CID 83795) Physicochemical Properties.[1] (Source for N-acetylpiperazine pKa ~7.9).[1][7] [Link]

-

ResearchGate. pKa values of common substituted piperazines. (Comparative analysis of electron-withdrawing effects on piperazine basicity). [Link]

-

Master Organic Chemistry. The pKa Table and Trends for Carboxylic Acids and Amines. [Link]

-

Frontiers in Chemistry. Determination of microscopic acid dissociation constants of piperazine derivatives. [Link]

Sources

- 1. CAS RN 13889-98-0 | Fisher Scientific [fishersci.com]

- 2. 1353945-09-1|1-Acetylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 5. uregina.ca [uregina.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Acetyl-piperazine-2-carboxylic acid CAS number and identifiers

CAS Number: 1353945-09-1 Primary Application: Peptidomimetics, Chiral Scaffolds, Drug Discovery (NMDA Antagonists, HIV Protease Inhibitors)[1]

Executive Summary

1-Acetylpiperazine-2-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a conformationally constrained amino acid surrogate.[1] Structurally, it resembles a cyclic analogue of N-acetylglycine or an expanded homologue of N-acetylproline.[1]

Critical Technical Distinction: Researchers frequently confuse this compound with its regioisomer, 4-acetylpiperazine-2-carboxylic acid (CAS 1215470-40-8).[1] The distinction is vital: the 1-acetyl isomer places the acetyl group on the nitrogen alpha to the carboxylate (creating an amide linkage similar to a peptide bond), whereas the 4-acetyl isomer places it on the distal nitrogen (gamma position). This guide focuses exclusively on the 1-acetyl isomer (N1-acetyl), its properties, and the specific synthetic rigor required to isolate it against the thermodynamic preference for N4-acylation.

Part 1: Chemical Identity & Identifiers[1][2]

The following data establishes the precise chemical identity of the N1-acetyl isomer. Note the specific CAS numbers for the free acid versus its salt forms.

Core Identifiers

| Parameter | Value |

| Chemical Name | 1-Acetylpiperazine-2-carboxylic acid |

| CAS Number (Free Acid) | 1353945-09-1 |

| CAS Number (HCl Salt) | 2751610-47-4 |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 1-acetylpiperazine-2-carboxylic acid |

| SMILES | CC(=O)N1CCNCC1C(=O)O |

| InChI Key | Predicted based on structure:[1][2][3][4] XXXXX-UHFFFAOYSA-N |

Isomer Differentiation Table

Use this table to verify you have the correct regioisomer before proceeding with synthesis or purchasing.

| Feature | 1-Acetyl Isomer (Target) | 4-Acetyl Isomer (Common Impurity) |

| Structure | Acetyl on N1 (Alpha to COOH) | Acetyl on N4 (Gamma to COOH) |

| CAS Number | 1353945-09-1 | 1215470-40-8 |

| Basicity | N4 is basic (secondary amine) | N1 is basic (secondary amine) |

| Primary Use | Proline mimetic, N-terminal capping | Linker chemistry, distal modification |

Part 2: Structural Analysis & Stereochemistry[1]

Regiochemistry and Basicity

The piperazine-2-carboxylic acid scaffold contains two secondary amines with distinct electronic environments:

-

N1 (Alpha): Adjacent to the electron-withdrawing carboxylic acid group. This lowers the pKa of N1, making it less nucleophilic and less basic than N4.

-

N4 (Gamma): Distal from the carboxyl group, behaving like a typical secondary amine (pKa ~9.8).

Implication: In a direct acetylation reaction using acetyl chloride or acetic anhydride, the N4 nitrogen will react preferentially . To synthesize the 1-acetyl isomer, a protection-deprotection strategy is strictly required to block N4.[1]

Stereochemistry

The C2 carbon is a chiral center. While CAS 1353945-09-1 typically refers to the racemate, enantiopure forms are critical for drug development:

-

(S)-Isomer: Corresponds to the L-amino acid configuration (natural).[1]

-

(R)-Isomer: Corresponds to the D-amino acid configuration (unnatural).[1]

Part 3: Synthesis & Manufacturing Protocols

Objective: Selective synthesis of 1-acetylpiperazine-2-carboxylic acid without contaminating N4-acetyl or di-acetyl byproducts.

The "Reverse-Protection" Strategy

Because N4 is more nucleophilic, we cannot directly acetylate N1. We must first protect N4 with an orthogonal group (e.g., Boc or Cbz), acetylate N1, and then remove the N4 protecting group.

Experimental Workflow

Step 1: Copper-Chelated Protection (Selective N4-Boc) To selectively protect N4 in the presence of N1, exploit the ability of N1 and the Carboxyl group to chelate copper (II), effectively "masking" N1.

-

Complexation: Dissolve piperazine-2-carboxylic acid in alkaline water (pH ~9.5). Add CuSO₄ (0.5 eq) to form the Cu(II) chelate. The copper binds N1 and the carboxylate.

-

Protection: Add Boc₂O (tert-butyl dicarbonate). Only the free N4 is available to react.

-

Decomplexation: Treat with EDTA or H₂S to remove copper, yielding 4-Boc-piperazine-2-carboxylic acid .[1]

Step 2: N1-Acetylation

-

Dissolve 4-Boc-piperazine-2-carboxylic acid in DCM/DMF.

-

Add Acetyl Chloride (1.1 eq) and Triethylamine (2.0 eq).

-

Reaction: The N1 amine, now the only free amine, is forced to react despite its lower nucleophilicity.

-

Product: 1-Acetyl-4-Boc-piperazine-2-carboxylic acid.[1]

Step 3: Global Deprotection [5]

-

Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Result: Cleavage of the Boc group yields 1-Acetylpiperazine-2-carboxylic acid (as the TFA or HCl salt).[1]

Synthesis Pathway Diagram[1]

Caption: Regioselective synthesis pathway utilizing copper chelation to mask N1, ensuring acetylation occurs exclusively at the target site.

Part 4: Applications in Drug Discovery[1]

Peptidomimetics & Scaffolds

1-Acetylpiperazine-2-carboxylic acid serves as a constrained proline mimetic .[1] In peptide chains, replacing a proline residue with this scaffold introduces a fixed turn conformation but adds a secondary amine handle (N4) for further functionalization.

-

Mechanism: The 6-membered ring imposes a specific dihedral angle on the peptide backbone, stabilizing

-turns.[1] -

Utility: Used in the design of protease inhibitors where rigidifying the backbone improves binding affinity to the enzyme active site.

NMDA Receptor Antagonists

Research indicates that N1-substituted piperazine-2,3-dicarboxylic acid derivatives act as competitive NMDA receptor antagonists.[1][6] The 1-acetyl-2-carboxylic acid core represents a simplified pharmacophore for these interactions, specifically targeting the glutamate binding site on the NR2 subunit.[1]

HIV Protease Inhibitors

Piperazine-2-carboxylic acid derivatives are established intermediates in the synthesis of HIV protease inhibitors (e.g., Indinavir analogues).[1] The 1-acetyl derivative allows for the extension of the "P1'" or "P2" pockets of the inhibitor, modulating solubility and bioavailability.

References

-

Farlyng, D. et al. (2005). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Journal of Medicinal Chemistry, 48(7), 2627-2637.[6] [Link]

-

Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (US5945534A).[1] Retrieved from

Sources

- 1. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]

- 2. 1248634-84-5|3-(2,5-Dioxopyrrolidin-1-yl)-2-(isopropylamino)propanoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 4. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Acetylpiperazine-2-carboxylic Acid in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In modern drug discovery, the selection of highly constrained, stereochemically defined scaffolds is critical for optimizing pharmacokinetics and target binding affinity. The piperazine ring has long been classified as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across diverse therapeutic areas, including antivirals, antidepressants, and serotonin receptor antagonists[1].

Specifically, 1-Acetylpiperazine-2-carboxylic acid (CAS 1353945-09-1) [2] represents a highly specialized building block. By pre-installing an acetyl group at the N1 position and a carboxylic acid at the C2 position, this scaffold provides medicinal chemists with an orthogonally functionalizable core. This whitepaper explores the structural causality, pharmacological applications, and self-validating experimental protocols for utilizing this compound in combinatorial library generation and lead optimization.

Structural Anatomy & Physicochemical Profiling

The architectural design of 1-acetylpiperazine-2-carboxylic acid is intentionally tailored to solve common synthetic and pharmacokinetic challenges encountered with bare piperazine rings.

-

N1-Acetylation (Modulation of Basicity): Unprotected piperazines possess two basic nitrogen atoms, which can lead to off-target reactivity and poor membrane permeability (due to double protonation at physiological pH). Acetylation at N1 converts the amine into an amide, effectively neutralizing its basicity. This prevents the N1 position from acting as a competitive nucleophile during parallel synthesis and serves as a stable hydrogen-bond acceptor[3].

-

C2-Carboxylic Acid (Peptidomimetic Vector): The C2-carboxylic acid is essential for forming constrained peptidomimetics. It acts as a rigidified amino acid analog, forcing attached pharmacophores into specific spatial orientations. This vector has been heavily utilized in the design of aspartyl protease inhibitors (e.g., Indinavir analogs) and angiotensin II antagonists[4].

-

N4-Secondary Amine (Diversification Site): With N1 protected, the highly nucleophilic N4 secondary amine becomes the primary vector for diversification via alkylation, acylation, or sulfonylation[5].

Quantitative Data: Physicochemical Properties

To ensure downstream drug candidates adhere to Lipinski’s Rule of Five, it is crucial to establish the baseline properties of the core scaffold.

| Property | Value | Lipinski Ideal | Impact on Drug Design |

| Molecular Weight | 172.18 g/mol [2] | < 500 g/mol | Leaves ~325 g/mol budget for further functionalization. |

| Hydrogen Bond Donors (HBD) | 2 (COOH, N4-H) | ≤ 5 | Excellent baseline; allows addition of target-specific HBDs. |

| Hydrogen Bond Acceptors (HBA) | 4 (N1, 3x Oxygen) | ≤ 10 | Well within limits; N1 amide oxygen acts as a strong HBA. |

| Rotatable Bonds | 2 | ≤ 10 | Highly rigid core; minimizes entropic penalty upon target binding. |

Applications in Drug Discovery

Neurodegenerative Therapeutics (MTDLs)

The complexity of Alzheimer's disease (AD) has shifted drug design toward Multi-Target-Directed Ligands (MTDLs). Piperazine-2-carboxylic acid derivatives have demonstrated potent anticholinesterase activity, targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6]. The rigid piperazine core allows the N4-substituent to interact with the Catalytic Active Site (CAS) of AChE, while the C2-carboxamide extension bridges to the Peripheral Anionic Site (PAS), effectively blocking substrate entry and preventing amyloid-beta aggregation.

Mechanism of AChE inhibition by piperazine-2-carboxamide derivatives.

Combinatorial Library Generation

The dual functionality (N4-amine and C2-acid) makes this scaffold ideal for solid-phase combinatorial chemistry. By systematically varying the amides at C2 and the sulfonamides/ureas at N4, researchers can rapidly generate thousands of discrete, drug-like compounds for high-throughput screening[4].

Orthogonal functionalization workflow for combinatorial library generation.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring the reproducibility and logical soundness of a synthetic workflow is paramount. The following protocols detail the orthogonal functionalization of 1-acetylpiperazine-2-carboxylic acid, explicitly stating the causality behind each reagent choice.

Protocol 1: Solution-Phase C2-Amidation (Peptidomimetic Synthesis)

This protocol is designed for the precise scale-up of lead compounds where the C2-carboxylic acid is coupled to a primary amine.

-

Activation: Dissolve 1.0 eq of 1-acetylpiperazine-2-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

-

Causality: EDC/HOBt is selected over harsher coupling agents (like HATU) to minimize the risk of epimerization at the chiral C2 center. Furthermore, the urea byproduct generated by EDC is highly water-soluble, ensuring a self-validating, streamlined purification process.

-

-

Coupling: Add 1.1 eq of the target primary amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

-

Causality: DIPEA acts as a non-nucleophilic base to maintain the primary amine in its reactive, unprotonated state without competing for the activated ester.

-

-

Purification: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ and brine.

-

Causality: The basic aqueous wash removes any unreacted carboxylic acid starting material and the HOBt catalyst, leaving only the neutral target amide in the organic phase.

-

Protocol 2: Solid-Phase N4-Diversification for Library Generation

This protocol outlines the functionalization of the N4 position after the scaffold has been anchored to a solid support[5].

-

Resin Loading: Anchor the C2-carboxylic acid to a Wang resin via standard DIC/DMAP esterification.

-

Causality: Wang resin is chosen because it allows for final cleavage under acidic conditions (TFA), which is perfectly compatible with the stability of the N1-acetyl and N4-sulfonamide/amide bonds.

-

-

N4-Sulfonylation: Swell the resin in DCM. Add 3.0 eq of a target sulfonyl chloride and 5.0 eq of pyridine. Agitate for 4 hours.

-

Causality: Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl generated during sulfonylation, preventing premature, acid-catalyzed cleavage of the compound from the Wang resin.

-

-

Cleavage & Isolation: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents. Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours, then filter and evaporate to yield the final functionalized library member.

References

- Source: bldpharm.

- Source: 5z.

- Source: sigmaaldrich.

- Source: diva-portal.

- Source: researchgate.

- Source: chemimpex.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1353945-09-1|1-Acetylpiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. zinc.5z.com [zinc.5z.com]

- 5. Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine Scaffold [diva-portal.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Piperazine Derivatives as Peptidomimetic Scaffolds

Strategies for Rational Design, Solid-Phase Synthesis, and Library Generation

Executive Summary

This guide addresses the structural and synthetic implementation of piperazine scaffolds in drug discovery. While native peptides offer high potency, their poor bioavailability and metabolic instability limit their therapeutic utility. The piperazine ring serves as a "privileged scaffold," offering a thermodynamically stable, six-membered chair conformation that can rigidly orient side chains to mimic the

Structural Rationale: The Thermodynamic Argument

Conformational Rigidity and Entropy

The binding affinity of a ligand (

Piperazines reduce this penalty by pre-organizing functional groups into a defined spatial vector. The ring predominantly adopts a chair conformation , placing bulky substituents in equatorial positions to minimize 1,3-diaxial interactions. This rigidity mimics the constrained turn motifs found in bioactive proteins (e.g., GPCR ligands, protease inhibitors).

Mimicking the -Turn

The

-

Peptide: The turn is stabilized by an intramolecular hydrogen bond between the carbonyl of residue

and the amine of residue -

Piperazine Mimic: The scaffold replaces the peptide backbone. The

and

Visualization: The Peptidomimetic Transition

The following diagram illustrates the logical transition from a native peptide

Figure 1: Transition from flexible peptide to rigid piperazine scaffold, minimizing entropic loss during binding.

Strategic Library Design: Vector Mapping

When designing a library, one must map the native peptide side chains to the piperazine core. The synthesis method dictates the available vectors.

| Piperazine Position | Peptide Equivalent | Stereochemical Control | Synthetic Origin |

| N1 / N4 | Backbone Amides | Achiral (usually) | Alkylation / Reductive Amination |

| C2 / C6 | Side Chains ( | Chiral (High) | Amino Acid Starting Materials |

| C3 / C5 | Side Chains ( | Chiral (Moderate) | Ugi Component / Cyclization |

Design Rule: To mimic a Type I or Type II

-

Cis-isomers: Mimic folded conformations.

-

Trans-isomers: Mimic extended conformations.

Synthetic Methodologies

Method A: Reduction of Diketopiperazines (Solution Phase)

This is the classical approach.

-

Cyclization: Dipeptides are cyclized to form 2,5-diketopiperazines (DKPs).

-

Reduction: The DKP is reduced (e.g., using

or

-

Limitation: Harsh reducing conditions can racemize chiral centers or reduce other functional groups (amides, esters) present on the side chains.

Method B: Solid-Phase Ugi Cyclization (Recommended)

This method is superior for library generation due to its "self-validating" nature. It utilizes the Ugi 4-Component Condensation (Ugi-4CC) followed by an acid-catalyzed cyclization.

-

Mechanism: An amine, an aldehyde, an isocyanide, and a carboxylic acid react to form a linear diamide backbone. If one component is resin-bound and possesses a nucleophile, it can be cyclized to cleave the product from the resin.

-

Advantage: Only cyclized (correct) products are released into the solution phase, ensuring high purity without chromatography.

Detailed Protocol: Solid-Phase Synthesis of 2-Oxopiperazines

Methodology: Ugi-4CC followed by Cyclative Cleavage.[1] Target: A library of 1,4-disubstituted-2-oxopiperazines (scaffolds for further functionalization).

Materials & Reagents

-

Resin: Wang Resin or Rink Amide (depending on C-term requirement). Here we use Fmoc-Diaminopropionic acid (DAP) attached to Wang resin.

-

Reagents: Aldehydes (

-CHO), Isocyanides (

Step-by-Step Protocol

Step 1: Resin Preparation (De-Fmoc)

-

Swell 100 mg of Fmoc-DAP-Resin in DMF for 20 min.

-

Treat with 20% Piperidine in DMF (

min) to remove the Fmoc group. -

Wash with DMF (

), DCM (-

Check: Kaiser test should be positive (blue beads) indicating free amines.

-

Step 2: Ugi 4-Component Reaction

-

Suspend resin in MeOH/DCM (1:1).

-

Add Aldehyde (5 equiv) and shake for 30 min (Imine formation).

-

Add Boc-Amino Acid (5 equiv) and Isocyanide (5 equiv).

-

Shake at room temperature for 24–48 hours.

-

Causality: The high concentration of reagents drives the multicomponent equilibrium toward the linear Ugi product.

-

Step 3: Boc Deprotection

-

Wash resin thoroughly to remove unreacted reagents.

-

Treat with 50% TFA in DCM for 30 min.

-

Wash with DCM (

) and 10% DIEA/DCM (neutralization).-

Critical: This exposes the secondary amine (from the Boc-amino acid) required for the nucleophilic attack on the resin ester.

-

Step 4: Cyclative Cleavage (The "Self-Validating" Step)

-

Suspend resin in 10% AcOH in DCE (Dichloroethane).

-

Heat to 60°C for 12 hours.

Step 5: Isolation

-

Filter the resin. Collect the filtrate.

-

Evaporate solvent under reduced pressure.

-

Analyze via LC-MS. (Typical purity >90%).

Workflow Visualization

Figure 2: Solid-phase workflow utilizing cyclative cleavage for high-purity piperazine synthesis.

Comparative Data: Peptide vs. Piperazine Mimic

The following table summarizes the physicochemical improvements typically observed when converting a bioactive peptide sequence into a piperazine-based peptidomimetic.

| Property | Native Peptide | Piperazine Peptidomimetic | Impact |

| Metabolic Stability | Low ( | High ( | Resistance to proteases (trypsin/chymotrypsin). |

| Oral Bioavailability | < 1% | 20–50% | Reduced molecular weight; loss of labile amide bonds. |

| H-Bond Donors | High (Backbone amides) | Low (Capped nitrogens) | Improved membrane permeability (LogP optimization). |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Higher affinity per unit mass ( |

| Solubility | Variable | Tunable | Basic nitrogens allow salt formation. |

References

-

Golebiowski, A., et al. (2002). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation.[1] Journal of Combinatorial Chemistry, 4(6), 584-590. Link

-

Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.[4] Journal of Combinatorial Chemistry, 5(3), 260-266.[4] Link

-

Somlai, C., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences, 24(17), 13543. Link

-

Horton, D. A., et al. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. Link

-

Micklatcher, C., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1). Link

Sources

Therapeutic Potential of Acetyl-Piperazine Carboxylic Acid Derivatives

This guide explores the medicinal chemistry and therapeutic applications of acetyl-piperazine carboxylic acid derivatives, a sub-class of the privileged piperazine scaffold.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The piperazine pharmacophore remains a cornerstone of modern drug discovery due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its conformational adaptability. Among its vast derivative space, acetyl-piperazine carboxylic acid derivatives —specifically those functionalized at the N1, N4, and C2/C3 positions—have emerged as potent Multi-Target Directed Ligands (MTDLs).

This guide analyzes the therapeutic utility of these derivatives, moving beyond their role as synthetic intermediates to their direct application in neurodegenerative disorders (Alzheimer’s) , oncology (Triple-Negative Breast Cancer) , and metabolic inflammation (sEH inhibition) .

Chemical Architecture & SAR

The core scaffold consists of a six-membered saturated heterocycle (piperazine) featuring two critical functional handles:[1][2]

-

Acetyl Moiety (N-acyl or Acetamide linker): Modulates hydrogen bond accepting capability and metabolic stability.

-

Carboxylic Acid Moiety (Free acid or Ester): Provides a negative charge center for electrostatic interactions (e.g., with cationic sites in enzymes like AChE) and improves aqueous solubility.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their pharmacological impact.

Figure 1: Pharmacophore analysis of acetyl-piperazine carboxylic acid derivatives highlighting key functional zones.

Core Therapeutic Applications

Focus Area 1: Neurodegeneration (Alzheimer’s Disease)

Recent studies identify 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][4]

-

Mechanism: The carboxylic acid group mimics the acetate of acetylcholine, interacting with the catalytic anionic site (CAS) of the enzyme. The piperazine ring acts as a spacer, positioning hydrophobic benzyl groups to interact with the peripheral anionic site (PAS).

-

Key Compound: 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid.[3][4]

-

Activity: Competitive inhibition of AChE (

). -

Selectivity: High selectivity for AChE over BChE, reducing off-target peripheral side effects.

-

Causality: The free carboxylic acid is critical; esterification or conversion to hydroxamic acid shifts selectivity toward BChE.

-

Focus Area 2: Oncology (Soluble Epoxide Hydrolase Inhibition)

Piperazine derivatives incorporating an acetyl/amide linker to a carboxylic acid headgroup (e.g., chromone-2-carboxylic acid amides) act as inhibitors of Soluble Epoxide Hydrolase (sEH).[5]

-

Therapeutic Logic: sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—which are anti-inflammatory and vasodilatory—into diols. Inhibiting sEH increases EET levels, reducing inflammation and tumor angiogenesis.

-

Validation: Piperazine-tethered derivatives have shown

values in the low micromolar range (

Experimental Protocols

Protocol A: Synthesis of N-Acetyl-Piperazine-Carboxylic Acid Derivatives

Objective: To synthesize a library of 1,4-disubstituted piperazines via a convergent synthetic route.

Reagents:

Workflow:

-

Protection: Selective protection of the carboxylic acid (as methyl ester) using

in MeOH. -

N-Alkylation (N4): React the ester (1.0 eq) with substituted benzyl bromide (1.1 eq) and

(2.0 eq) in Acetonitrile (ACN). Reflux for 6 hours.-

Why: The N4 nitrogen is more nucleophilic due to less steric hindrance compared to N1 (adjacent to the carboxyl).

-

-

N-Acylation (N1): Treat the mono-substituted intermediate with acetyl chloride (1.1 eq) and Triethylamine (

) in DCM at 0°C. -

Hydrolysis: Deprotect the ester using LiOH (THF/Water) to yield the free acid.

Figure 2: Convergent synthesis pathway for generating disubstituted piperazine therapeutic candidates.

Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Objective: To quantify the inhibitory potency (

Reagents:

-

Acetylthiocholine iodide (Substrate)

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (Ellman's Reagent)

-

Phosphate buffer (pH 8.0)

Procedure:

-

Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in phosphate buffer to final concentrations (

to -

Incubation: In a 96-well plate, add:

- Phosphate buffer

- Test compound solution

- AChE solution (0.2 U/mL)

-

Incubate at 25°C for 10 minutes. (Allows inhibitor-enzyme binding equilibrium).

-

Reaction Trigger: Add

of DTNB/Acetylthiocholine mixture. -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate % Inhibition

. Plot Log[Concentration] vs. % Inhibition to determine

Quantitative Data Summary

The following table summarizes the comparative potency of acetyl-piperazine carboxylic acid derivatives against key targets relative to standard drugs.

| Compound Class | Target | Primary Modification | Potency ( | Reference Drug Comparison |

| Bisbenzyl-piperazine-2-COOH | AChE (Alzheimer's) | Free Carboxylic Acid at C2 | Comparable to Tacrine ( | |

| Piperazine Hydroxamic Acids | BChE (Alzheimer's) | C2-Hydroxamic Acid | Superior to Donepezil ( | |

| Chromone-Piperazine Amides | sEH (Inflammation) | N-Acetyl/Amide Linker | Novel scaffold; comparable to urea-based inhibitors | |

| Alepterolic Acid Derivatives | MDA-MB-231 (Cancer) | N-Arylformyl substitution | Moderate cytotoxicity vs. standard chemotherapeutics |

References

-

Soliman, A. M., et al. (2024).[4] "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry. Link

-

Gьlзin, I., et al. (2016). "Synthesis and biological evaluation of piperazine derivatives as antimicrobial and antifungal agents." Records of Natural Products. Link

-

Kucukoglu, K., et al. (2023).[7] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products. Link

-

Zhang, Y., et al. (2023). "Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents." Chemistry & Biodiversity.[2][8] Link

-

Chem-Impex International. "Piperazine-1-carboxylic acid methyl ester: Product Information." Chem-Impex. Link

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. acgpubs.org [acgpubs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review and Technical Guide: Synthesis of 1-Acetyl-piperazine-2-carboxylic acid

Executive Summary

1-Acetyl-piperazine-2-carboxylic acid is a highly versatile, conformationally constrained building block widely utilized in modern drug discovery. The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors[1].

The primary synthetic challenge in producing this compound lies in the regioselective functionalization of the piperazine ring. The molecule contains two secondary amines: the N1 position (adjacent to the sterically demanding C2-carboxylic acid) and the N4 position. Because N4 is significantly less sterically hindered and more nucleophilic, direct acetylation of piperazine-2-carboxylic acid (PCA) predominantly yields the unwanted 4-acetyl derivative. To achieve exclusive N1-acetylation, chemists must employ an orthogonal protection strategy utilizing a thermodynamic copper(II) chelate intermediate[2],[3].

This whitepaper provides an in-depth, self-validating technical workflow for the regioselective synthesis of this compound, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Orthogonal Protection Strategy

To synthesize the N1-acetylated target, the more reactive N4 position must be temporarily masked. However, applying standard protecting groups (like Boc or Cbz) directly to PCA will selectively protect N4, leaving N1 exposed. While this seems useful, we need N4 protected permanently during the N1-acetylation step.

The elegant solution is the Copper(II) Chelation Strategy [2]. When PCA is reacted with Cu(II) salts, the metal coordinates strongly with the N1 nitrogen and the deprotonated C2 carboxylate, forming a highly stable, bidentate 5-membered chelate ring. This thermodynamically locks the N1 position, leaving the N4 position completely free for functionalization.

Once N4 is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, the copper is decomplexed, freeing the N1 position for targeted acetylation. Finally, the N4-Boc group is cleaved under acidic conditions to yield the final product[3].

Mechanistic basis of Cu(II) chelation protecting N1 and C2, leaving N4 free for functionalization.

Self-Validating Experimental Protocols

The following protocols are designed not merely as a list of instructions, but as a self-validating system where the physical chemistry of the reaction provides real-time feedback to the scientist.

Step 1: Cu(II) Chelation and N4-Boc Protection

-

Protocol: Suspend piperazine-2-carboxylic acid (1.0 eq) in distilled water. Add basic copper(II) carbonate (CuCO3·Cu(OH)2, 0.55 eq) and reflux for 2 hours. Cool to room temperature, dilute with 1,4-dioxane, and add NaHCO3 (1.5 eq) followed by Boc-anhydride (Boc2O, 1.1 eq). Stir for 12 hours.

-

Causality: Basic copper carbonate is chosen over copper sulfate because the carbonate provides the exact basicity needed to deprotonate the carboxylic acid, driving the thermodynamic formation of the complex without requiring external base. Dioxane is added later to solubilize the lipophilic Boc2O.

-

Self-Validation: Upon reflux, the opaque green/blue suspension will transform into a deep, transparent royal blue solution . If the solution remains cloudy or light green, chelation is incomplete, and further refluxing is required.

Step 2: Copper Decomplexation

-

Protocol: Dilute the reaction mixture with water. Pass H2S gas through the solution for 30 minutes (alternatively, add thioacetamide and heat to 60 °C). Filter the resulting precipitate through a Celite pad. Acidify the filtrate to pH 4 with citric acid and extract with ethyl acetate to isolate N4-Boc-piperazine-2-carboxylic acid.

-

Causality: The sulfide ion (

) has an exceptionally high affinity for Cu(II) ( -

Self-Validation: The addition of sulfide will immediately generate a dense, pitch-black precipitate (CuS). The reaction is validated as complete when the supernatant transitions from deep blue to completely colorless . Any residual blue tint indicates incomplete decomplexation.

Step 3: N1-Acetylation

-

Protocol: Dissolve the isolated N4-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Add acetic anhydride (Ac2O, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

-

Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the acetic acid byproduct, preventing premature cleavage of the acid-labile Boc group. Cooling to 0 °C suppresses the formation of a mixed anhydride at the C2-carboxylic acid.

-

Self-Validation: Perform TLC (DCM/MeOH 9:1) and stain with ninhydrin. The starting material will show a bright purple spot (indicating a free secondary amine at N1). The reaction is complete when the purple spot completely disappears , confirming full N-acetylation.

Step 4: N4-Boc Deprotection

-

Protocol: Dissolve the 1-acetyl-4-Boc-piperazine-2-carboxylic acid in a 4M HCl/dioxane solution. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the hydrochloride salt of this compound.

-

Causality: Anhydrous HCl in dioxane effectively cleaves the Boc carbamate via an

mechanism while leaving the newly formed N1-acetyl amide bond and the C2-carboxylic acid strictly intact. It also directly yields the highly stable hydrochloride salt of the target compound. -

Self-Validation: The reaction is characterized by vigorous gas evolution (isobutylene and

). The protocol is self-validated as complete when all bubbling ceases.

Step-by-step synthetic workflow for this compound via orthogonal protection.

Quantitative Data & Yield Analysis

The orthogonal protection strategy, while multi-step, is highly efficient due to the robust thermodynamics of the copper chelation and decomplexation phases. Below is a summary of expected yields and purity metrics based on optimized laboratory conditions.

| Step | Transformation | Reagents & Conditions | Expected Yield | Purity (HPLC) |

| 1 | Cu(II) Chelation & N4-Boc Protection | CuCO3·Cu(OH)2, H2O, Reflux; then Boc2O, NaHCO3, Dioxane | 85 - 90% | > 98% |

| 2 | Copper Decomplexation | H2S gas or Thioacetamide, H2O/MeOH, RT | 90 - 95% | > 95% |

| 3 | N1-Acetylation | Ac2O, DIPEA, DCM, 0 °C to RT | 88 - 92% | > 97% |

| 4 | N4-Boc Deprotection | 4M HCl in Dioxane or TFA/DCM, RT | 95 - 98% | > 99% |

Analytical Characterization

To ensure absolute structural integrity of the final product, the following analytical signatures should be confirmed:

-

Mass Spectrometry (ESI-MS): Expected

at m/z 173.1. The presence of a peak at m/z 273.1 indicates incomplete Boc deprotection. -

H NMR (D2O, 400 MHz): The defining feature is the sharp singlet at ~2.15 ppm corresponding to the

References

-

Warshawsky, A. M., Patel, M. V., & Chen, T. M. "An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines." The Journal of Organic Chemistry. URL: [Link]

-

Clark, R. B., & Elbaum, D. "An orthogonal protection strategy for the synthesis of 2-substituted piperazines." Tetrahedron. URL: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Acetyl-piperazine-2-carboxylic Acid

Executive Summary & Strategic Rationale

The synthesis of 1-Acetyl-piperazine-2-carboxylic acid presents a classic problem in heterocyclic chemistry: distinguishing between two secondary amine centers within the same ring system. In piperazine-2-carboxylic acid, the N1 nitrogen (alpha to the carboxyl group) and the N4 nitrogen (gamma to the carboxyl group) exhibit distinct steric and electronic profiles.

Direct acetylation of piperazine-2-carboxylic acid typically yields a mixture of products or favors the N4-acetyl isomer due to the steric hindrance provided by the C2-carboxylate group at the N1 position. Consequently, a "brute force" approach results in poor atom economy and difficult purification.

To achieve high-fidelity regioselectivity for the N1-acetyl derivative, this protocol utilizes a Copper(II)-mediated chelation strategy . By temporarily locking the N1 and carboxylate moieties into a stable Cu(II) complex, we effectively mask the N1 site. This allows for the selective protection of the N4 site. Subsequent decomplexation exposes the N1 amine for specific acetylation, followed by N4 deprotection to yield the target molecule. This "Protect-React-Deprotect" methodology ensures structural integrity and high purity.

Retrosynthetic Analysis & Pathway Design

The logical flow of this synthesis relies on orthogonal protection groups. The Copper(II) ion acts as a transient protecting group for the alpha-amino acid functionality (N1/COOH), while a carbamate (Cbz or Boc) permanently protects the distal N4 amine during the N1-acetylation step.

Reaction Scheme Overview

-

Chelation: Formation of Copper(II) complex (Blocks N1).

-

N4-Protection: Introduction of Benzyloxycarbonyl (Cbz) group at N4.

-

Decomplexation: Removal of Copper to free N1.

-

N1-Acetylation: Acetylation of the sterically hindered N1.

-

Global Deprotection: Hydrogenolysis of Cbz to yield the final product.

Figure 1: The Copper(II) chelation path ensures N4 is protected first, forcing subsequent acetylation to occur exclusively at N1.

Detailed Experimental Protocol

Phase A: Selective N4-Protection via Copper Chelation

Objective: Isolate the N1 nitrogen by forming a copper chelate, leaving N4 available for reaction.

Reagents:

-

Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol)

-

Copper(II) sulfate pentahydrate (6.15 g, 24.6 mmol) [Note: Stoichiometry is 1:2 Cu:Ligand or 1:1 depending on pH; 1:1 is preferred for complete protection] -> Correction: Use 1.1 eq CuSO4 (13.5 g) to ensure full complexation.

-

Benzyl chloroformate (Cbz-Cl) (9.2 g, 54.0 mmol)

-

Sodium hydroxide (NaOH) (2M solution)

-

Acetone/Water (1:1 v/v)

Protocol:

-

Complexation: Dissolve Piperazine-2-carboxylic acid (10.0 g) in water (50 mL). Add CuSO4·5H2O (13.5 g, 1.1 eq) dissolved in water (50 mL).

-

Basification: Adjust pH to ~9.5 using 2M NaOH. The solution will turn a deep blue, indicating the formation of the bis(amino-acidato)copper(II) complex or the neutral 1:1 complex.

-

N4-Protection: Cool the blue solution to 0-5°C. Add Acetone (50 mL) to improve solubility of the organic reagent.

-

Addition: Dropwise add Cbz-Cl (9.2 g) over 30 minutes while maintaining pH 9-10 with NaOH. Vigorous stirring is essential.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The N4-Cbz-Cu complex may precipitate as a light blue solid.

-

Harvesting: Filter the precipitate. Wash with water and cold acetone.

Phase B: Decomplexation (Copper Removal)

Objective: Release the N1 amine while retaining the N4-Cbz group.

Reagents:

-

Thioacetamide (or H2S gas if available/permitted) or EDTA.

-

Preferred Method (Safety): EDTA Chelation or Ion Exchange.

-

Traditional Method (Efficiency): H2S. (Described here for chemical rigor, substitute with thioacetamide for safety).

Protocol:

-

Suspend the copper complex from Phase A in water (100 mL).

-

Heat to 60°C and add Thioacetamide (1.5 eq relative to Cu). Stir for 1 hour. Copper precipitates as black CuS.

-

Filtration: Filter through a Celite pad to remove CuS. The filtrate contains 4-Cbz-piperazine-2-carboxylic acid .[1]

-

Isolation: Acidify the filtrate to pH 2 with HCl, then extract with Ethyl Acetate (to remove non-amino acid byproducts). Correction: The product is an amino acid (zwitterion). It will not extract well into organic phase at extremely low pH unless it's the ester.

-

Purification: Concentrate the aqueous phase or use ion-exchange resin (Dowex 50) to isolate the free amino acid intermediate.

-

Validation Point: Check LC-MS for Mass [M+H]+ = 265.1 (C13H16N2O4).

-

Phase C: N1-Acetylation

Objective: Acetylate the now-exposed N1 position.

Reagents:

-

4-Cbz-piperazine-2-carboxylic acid (Intermediate from Phase B)[1]

-

Acetic Anhydride (Ac2O) (1.2 eq)

-

Triethylamine (TEA) or NaHCO3

-

Dichloromethane (DCM) or Water/Dioxane mix

Protocol:

-

Dissolve the intermediate in Water/Dioxane (1:1).

-

Adjust pH to 8-9 with NaHCO3.

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Workup: Acidify to pH 2. Extract with Ethyl Acetate.[2][3][4] The product 1-Acetyl-4-Cbz-piperazine-2-carboxylic acid will extract into the organic layer (as the carboxylic acid is protonated and the molecule is now a bis-amide/carbamate, losing zwitterionic character).

-

Drying: Dry over MgSO4 and concentrate.

Phase D: Global Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to yield the final 1-Acetyl product.

Reagents:

-

1-Acetyl-4-Cbz-piperazine-2-carboxylic acid

-

Pd/C (10% wt loading)

-

Hydrogen gas (balloon or Parr shaker)

Protocol:

-

Dissolve the residue in Methanol.

-

Add Pd/C catalyst (10% by weight of substrate).

-

Stir under H2 atmosphere (1 atm) for 4-12 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Crystallization: Concentrate the filtrate. The product, This compound , typically crystallizes from MeOH/Ether or can be converted to the hydrochloride salt for stability.

Analytical Data & Validation

To validate the synthesis, compare the NMR shifts of the protons adjacent to N1 and N4.

| Feature | 1-Acetyl-piperazine-2-COOH (Target) | 4-Acetyl-piperazine-2-COOH (Impurity) |

| H2 Proton (Chiral Center) | Significant downfield shift (~4.5 - 5.0 ppm) due to N1-Acetyl anisotropy. | Standard shift (~3.5 - 4.0 ppm). |

| N4 Protons | Broad singlet (NH) or distinct splitting if protonated. | Shows acetyl methyl singlet integration. |

| Mass Spec (ESI+) | m/z 173.1 [M+H]+ | m/z 173.1 [M+H]+ (Isomers indistinguishable by MS alone). |

Critical QC Step: Use 2D NMR (HMBC) to correlate the Acetyl carbonyl carbon with the H2 proton. A correlation confirms the acetyl group is on N1.

References

-

Regioselective Protection using Copper

- Kurtz, A. C. (1949). "Use of Copper Complexes in the Synthesis of N-Acylamino Acids". Journal of Biological Chemistry, 180(3), 1253–1267.

-

Source:

-

Synthesis of Piperazine Derivatives

- Berkheij, M., et al. (2005). "Synthesis of 2-substituted piperazines via a cyclization strategy". Tetrahedron Letters, 46(14), 2369-2371.

-

Source:

-

Application of N-Acetyl Piperazines in Drug Discovery

-

Bolognesi, M. L., et al. (2009). "Piperazine-based acetylcholinesterase inhibitors".[1] Journal of Medicinal Chemistry.

-

Source:

-

-

General Protocol for Cbz Protection of Amino Acids

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Source:

Sources

- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR100445781B1 - Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide - Google Patents [patents.google.com]

- 3. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Application Note: Regioselective & Exhaustive N-Acetylation of Piperazine-2-Carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction causality, regiocontrol mechanisms, and self-validating synthetic protocols.

Introduction & Mechanistic Principles

Piperazine-2-carboxylic acid (PCA) is a privileged, highly versatile zwitterionic scaffold frequently utilized in the design of peptidomimetics and multi-target directed ligands (MTDLs) for neurodegenerative diseases[1]. When functionalizing this scaffold, differentiating the two secondary amines (N1 and N4) presents a critical synthetic challenge.

The Causality of Regioselectivity: The reactivity gradient between the two nitrogen atoms is dictated by both steric and electronic environments. The N4 position behaves as a typical, unhindered secondary amine, making it highly nucleophilic. Conversely, the N1 position is sterically hindered by the adjacent carboxylic acid and electronically deactivated by localized hydrogen-bonding networks.

By manipulating stoichiometry, temperature, and base selection, chemists can exploit this reactivity gap:

-

Kinetic Control (N4-Selective): Using stoichiometric acetic anhydride (

) at low temperatures ensures acylation occurs exclusively at the kinetically favored N4 position. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the zwitterion, freeing the N4 amine for nucleophilic attack[2]. -

Thermodynamic/Forcing Control (N1,N4-Exhaustive): Overcoming the steric barrier at N1 requires forcing conditions—specifically, a large excess of

and elevated temperatures, often utilizing pyridine or TEA as both a base and an acyl-transfer catalyst[3].

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for directing the acetylation of piperazine-2-carboxylic acid.

| Reaction Target | Acylating Agent | Base Selection | Solvent System | Temp (°C) | Time (h) | Expected Yield |

| N4-Selective Acetylation | DIPEA (2.0 eq) | DCM or NMP | 0 to 25 | 2 - 4 | 75 - 85% | |

| N1,N4-Diacetylation | Pyridine (Excess) | Neat or DMF | 60 - 80 | 12 - 18 | > 90% | |

| N1-Selective Acetylation | 1. | 1. NaOH2. TEA3. None | 1. | 1. 0 to 252. 253. 0 to 25 | 24 (total) | 60 - 70% (3 steps) |

Reaction Pathway Visualization

Reaction pathways for the regioselective and exhaustive acetylation of piperazine-2-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Regioselective N4-Acetylation

This protocol utilizes mild conditions to kinetically trap the N4-acetylated product, preventing N1-acylation[2].

Materials: Piperazine-2-carboxylic acid (1.0 mmol), Acetic anhydride (1.05 mmol), DIPEA (2.0 mmol), Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) (10 mL).

-

Preparation: Suspend piperazine-2-carboxylic acid (130.1 mg, 1.0 mmol) in 10 mL of anhydrous DCM (or NMP if solubility is poor) under an inert nitrogen atmosphere.

-

Deprotonation: Add DIPEA (348 µL, 2.0 mmol) dropwise at room temperature. Stir for 15 minutes until the zwitterionic suspension clarifies into a homogenous solution.

-

Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (99 µL, 1.05 mmol) dropwise over 5 minutes.

-